3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone
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Overview
Description
3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Naphthylmethylthio Group: This can be done through nucleophilic substitution reactions, where a naphthylmethylthiol is reacted with a suitable leaving group on the quinazolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Hydroxy or carbonyl derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-4(3H)-quinazolinone: Lacks the naphthylmethylthio group.
2-((1-Naphthylmethyl)thio)-4(3H)-quinazolinone: Lacks the methoxyphenyl group.
4(3H)-Quinazolinone: The simplest form, lacking both the methoxyphenyl and naphthylmethylthio groups.
Uniqueness
3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is unique due to the presence of both the methoxyphenyl and naphthylmethylthio groups, which can confer distinct chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C26H20N2O2S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-(naphthalen-1-ylmethylsulfanyl)quinazolin-4-one |
InChI |
InChI=1S/C26H20N2O2S/c1-30-21-15-13-20(14-16-21)28-25(29)23-11-4-5-12-24(23)27-26(28)31-17-19-9-6-8-18-7-2-3-10-22(18)19/h2-16H,17H2,1H3 |
InChI Key |
GLQPQLQNNOOEBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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